molecular formula C18H13BrO4 B5027804 (3Z)-5-(4-bromophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one

(3Z)-5-(4-bromophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one

Cat. No.: B5027804
M. Wt: 373.2 g/mol
InChI Key: WHBSRESIJRYTLB-JYRVWZFOSA-N
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Description

(3Z)-5-(4-bromophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one is a synthetic organic compound that belongs to the class of furanones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(4-bromophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one typically involves the condensation of 4-bromobenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-5-(4-bromophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may exhibit potential as an antimicrobial, anticancer, or anti-inflammatory agent. Studies on its biological activity can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be explored for their pharmacological properties. Research on its interactions with biological targets can lead to the development of new drugs or therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3Z)-5-(4-bromophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects can be attributed to its ability to modulate these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-(4-chlorophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one
  • (3Z)-5-(4-fluorophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one
  • (3Z)-5-(4-methylphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one

Uniqueness

The uniqueness of (3Z)-5-(4-bromophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one lies in its bromine substituent, which can influence its reactivity and biological activity. Compared to similar compounds with different substituents, the bromine atom may enhance certain properties, such as its ability to undergo specific chemical reactions or interact with biological targets.

Properties

IUPAC Name

(3Z)-5-(4-bromophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO4/c1-22-17-9-11(2-7-15(17)20)8-13-10-16(23-18(13)21)12-3-5-14(19)6-4-12/h2-10,20H,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBSRESIJRYTLB-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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